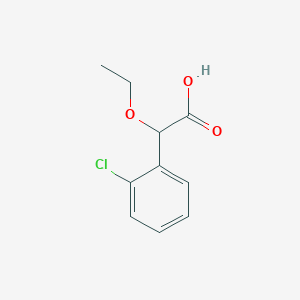

2-(2-Chlorophenyl)-2-ethoxyacetic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-ethoxyacetic acid |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-9(10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H,12,13) |

InChI Key |

NPDOXLWKFOPESV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl 2 Ethoxyacetic Acid

Established Synthetic Routes and Their Mechanistic Considerations

Established methods for the synthesis of 2-(2-Chlorophenyl)-2-ethoxyacetic acid and its analogs primarily rely on two robust and well-understood transformations: the hydrolysis of an α-alkoxy-α-arylacetonitrile and the Williamson ether synthesis starting from an α-hydroxy-α-arylacetate.

One common approach begins with the formation of a cyanohydrin from 2-chlorobenzaldehyde. This intermediate is then etherified, and subsequent hydrolysis of the nitrile group yields the desired carboxylic acid. The mechanism of the final hydrolysis step can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water. In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.

Alternatively, the synthesis can commence with the preparation of an ester of 2-(2-chlorophenyl)-2-hydroxyacetic acid. This α-hydroxy ester serves as a precursor for a Williamson ether synthesis. In this reaction, the hydroxyl group is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, displacing a halide from an ethylating agent (e.g., ethyl iodide) in an SN2 reaction. The final step involves the hydrolysis of the ester to the carboxylic acid. The efficiency of this etherification is dependent on the choice of base and solvent to favor the substitution reaction over potential elimination side reactions.

| Starting Material | Key Transformation | Reagents | Product |

| 2-Chlorobenzaldehyde | Cyanohydrin formation, Etherification, Nitrile hydrolysis | NaCN, Ethanol, H+/H2O or OH-/H2O | This compound |

| Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate | Williamson Ether Synthesis, Ester hydrolysis | 1. NaH, Ethyl iodide 2. NaOH, H2O | This compound |

Development and Exploration of Novel Synthetic Strategies

The quest for more efficient, atom-economical, and environmentally benign synthetic routes has spurred the development of novel strategies for constructing the this compound core structure. These advanced methodologies leverage modern catalytic systems to achieve the target molecule with greater precision and under milder conditions.

Multi-component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful tool for the rapid assembly of complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous syntheses of structurally similar compounds, such as the antiplatelet agent clopidogrel (B1663587), highlight the potential of this approach. A Mannich-like multicomponent reaction involving an organozinc reagent derived from 2-chlorobenzene, an alkyl glyoxylate, and an amine has been reported for the synthesis of a clopidogrel analogue. This strategy could theoretically be adapted by replacing the amine with an alcohol (ethanol) and a suitable Lewis acid to facilitate the formation of the α-ethoxy ether linkage.

Transition Metal-Catalyzed Approaches to the this compound Core Structure

Transition metal catalysis offers a versatile platform for the formation of C-O bonds, a key step in the synthesis of this compound. While specific applications of this methodology to the target molecule are not extensively reported, related transformations suggest its feasibility. For instance, palladium- or copper-catalyzed cross-coupling reactions could potentially be employed to couple an ethanol-derived nucleophile with a suitable precursor, such as an α-halo-α-(2-chlorophenyl)acetate derivative. The development of such a catalytic system would offer a milder alternative to the classical Williamson ether synthesis.

Organocatalytic Methods for Acid Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While direct organocatalytic methods for the synthesis of this compound are not well-established, the principles of organocatalysis could be applied to key bond-forming steps. For example, a chiral organocatalyst could be employed in an asymmetric α-alkoxylation of a 2-(2-chlorophenyl)acetic acid derivative. This would involve the activation of the substrate by the catalyst to facilitate a stereocontrolled reaction with an electrophilic oxygen source in the presence of ethanol.

Photoredox Catalysis in Related Compound Synthesis

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened new avenues for organic synthesis. This methodology has been successfully applied to the decarboxylative functionalization of carboxylic acids, generating radical intermediates that can participate in a variety of bond-forming reactions. In the context of related compounds, photoredox catalysis has been used for the decarboxylative arylation of α-amino acids. A similar strategy could be envisioned for the synthesis of the this compound core, potentially involving the generation of an α-acyl radical from a related precursor, which could then be trapped with an ethoxy source.

Enantioselective Synthesis of this compound

The presence of a stereocenter at the α-carbon of this compound means that it can exist as a pair of enantiomers. The development of enantioselective synthetic methods is crucial for accessing single enantiomers, which may have distinct biological activities.

One potential strategy for the enantioselective synthesis involves the kinetic resolution of a racemic mixture of the final product or a key intermediate. This can be achieved using chiral catalysts that selectively react with one enantiomer over the other. For example, a chiral acyl-transfer catalyst could be used to selectively esterify one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer.

Another approach is the asymmetric synthesis from a prochiral precursor. For instance, an asymmetric version of the Williamson ether synthesis could be developed using a chiral phase-transfer catalyst to control the stereochemical outcome of the ethoxylation of an α-hydroxy-α-(2-chlorophenyl)acetate. Alternatively, the enantioselective alkylation of a 2-(2-chlorophenyl)acetic acid derivative using a chiral lithium amide as a traceless auxiliary could establish the desired stereocenter early in the synthetic sequence.

| Strategy | Description | Potential Chiral Influence |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral catalyst (e.g., acyl-transfer catalyst) |

| Asymmetric Synthesis | Creation of the chiral center from a prochiral starting material. | Chiral catalyst (e.g., phase-transfer catalyst) or chiral auxiliary |

Chiral Auxiliary-Based Asymmetric Synthesis

Chiral auxiliary-based synthesis is a robust strategy for controlling stereochemistry. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of α-alkoxy acids like this compound, auxiliaries such as Evans' oxazolidinones or pseudoephedrine-derived amides are commonly employed. nih.govnih.gov

The general process involves acylating the chiral auxiliary with a suitable precursor, such as 2-chloroacetyl chloride. The resulting N-acyl derivative can be deprotonated to form a chiral enolate. This enolate's structure is conformationally rigid due to the influence of the auxiliary, exposing one face to electrophilic attack preferentially. Subsequent reaction with an ethoxylating agent would install the desired ethoxy group with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched target acid. The effectiveness of this method relies on the high diastereoselectivity of the key bond-forming step and the ease of auxiliary removal without causing racemization. researchgate.net

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms predictable Z-enolates, leading to high diastereoselectivity. researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Highly crystalline derivatives aid in purification; effective for creating quaternary stereocenters. nih.gov |

| Oppolzer's Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Provides excellent stereocontrol and is highly crystalline. |

| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | Reliable method for α-alkylation of carbonyl compounds. |

Asymmetric Catalysis for Stereocontrol in this compound Formation

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This method employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For molecules like this compound, strategies could involve the asymmetric reduction of a precursor keto acid, (2-chlorophenyl)glyoxylic acid, or the enantioselective addition of an ethoxy group to a suitable substrate.

A plausible catalytic approach is the asymmetric hydrogenation of an enol ether precursor or the reduction of the corresponding α-keto ester, methyl (2-chlorophenyl)glyoxylate. Transition metal catalysts, comprising a metal center (e.g., Rhodium, Ruthenium, Iridium) and a chiral ligand, are highly effective for such transformations, often achieving excellent enantioselectivity.

Ligand Design and Optimization for Enantioselectivity

The success of asymmetric catalysis hinges on the design of the chiral ligand. The ligand creates a chiral environment around the metal's active site, forcing the substrate to bind in a specific orientation, which in turn directs the reaction to occur on one prochiral face. Ligand optimization is an iterative process involving the modification of electronic and steric properties to enhance enantiomeric excess (ee). For instance, in the synthesis of related α-oxy amides, chiral copper(II) bis(oxazoline) catalyst systems have been optimized by altering the counterion, which was found to significantly improve enantioselectivity. nih.gov The choice of ligand backbone (e.g., BINAP, DuPhos, PHOX) and its substituents dictates the shape and characteristics of the catalytic pocket, which is crucial for achieving high levels of stereodiscrimination. nih.gov

Catalyst Turnover and Efficiency in Asymmetric Transformations

Catalyst efficiency is paramount for industrial applications and is measured by the turnover number (TON) and turnover frequency (TOF). TON represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the TON per unit of time. A high TON signifies a robust and long-lasting catalyst, reducing the cost associated with catalyst consumption and simplifying product purification by minimizing residual metal content. High-efficiency catalytic systems are a cornerstone of green chemistry, as they reduce waste and energy consumption. Dual catalyst systems, where two different catalysts work cooperatively, can also enhance efficiency and open new reaction pathways for complex molecular architectures. nih.gov

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. It leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For resolving racemic this compound or its ester derivatives, lipases are particularly suitable biocatalysts. almacgroup.com

In a typical kinetic resolution, the racemic ester of the target acid is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by standard chemical methods. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

To overcome this yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ method for racemizing the slow-reacting enantiomer. nih.govnih.gov This continuous racemization ensures that the entire racemic substrate can theoretically be converted into a single desired enantiomer, approaching a 100% yield. nih.gov

| Substrate | Enzyme | Reaction Type | Enantioselectivity (E-value) |

|---|---|---|---|

| (R,S)-2-Bromophenylacetic octyl ester | Yarrowia lipolytica lipase (mutant) | Enantioselective hydrolysis | Good enantioselectivity reported. core.ac.uk |

| (R,S)-3-Aryl alkanoic esters | Various Lipases/Hydrolases | Enantioselective hydrolysis | High enantiopurity (>94% ee) achieved for the resulting acids. almacgroup.com |

| Racemic heterobiaryl alcohols | Candida antarctica Lipase B (CalB) | Dynamic Kinetic Resolution (with Ru catalyst) | Excellent yields and enantioselectivities (>90% ee). nih.gov |

Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains one of the most widely used methods for separating enantiomers on an industrial scale due to its simplicity and cost-effectiveness. ulisboa.pt The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. ulisboa.pt After screening various resolving agents and solvents to find conditions where one diastereomeric salt is significantly less soluble than the other, the less soluble salt crystallizes out of the solution. unchainedlabs.com The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. The unwanted enantiomer can potentially be recovered from the mother liquor and racemized for recycling.

| Resolving Agent | Type | Typical Use |

|---|---|---|

| (R)-(+)- or (S)-(-)-1-Phenylethylamine | Chiral Base | Widely used for a variety of acidic compounds. wikipedia.org |

| Brucine | Chiral Base (Alkaloid) | Effective for resolving many types of acids. libretexts.org |

| Quinine | Chiral Base (Alkaloid) | Commonly used due to its availability from natural sources. libretexts.org |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol | Used for resolving acidic compounds. |

| Dehydroabietylamine | Chiral Base | Derived from natural resin acids. |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis over Stoichiometric Reagents : Asymmetric catalysis and enzymatic resolution are inherently greener than methods using stoichiometric chiral auxiliaries. Catalytic processes reduce waste by using small amounts of reagents to produce large amounts of product, leading to higher atom economy and a lower Process Mass Intensity (PMI)—a key green metric that measures the ratio of the total mass of materials used to the mass of the final product. unibo.it

Use of Benign Solvents : Enzymatic resolutions can often be performed in aqueous media, which is an environmentally benign solvent. core.ac.uk When organic solvents are necessary, as in diastereomeric salt crystallization or catalysis, green solvent selection guides can be used to choose less hazardous options.

By prioritizing catalytic methods, utilizing environmentally friendly solvents, and designing processes that maximize efficiency and allow for recycling, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. Research into greener alternatives for the synthesis of related α-aryl-α-alkoxy acetic acids has highlighted the potential for using more environmentally benign solvent systems.

One approach involves the use of aprotic polar solvents , such as dimethyl sulfoxide (B87167) (DMSO). These solvents can facilitate reactions by effectively solvating ions, potentially leading to higher yields and faster reaction times compared to nonpolar solvents. For instance, a process for producing α-aryloxy acetic acids involves the reaction of an alcohol with a base in an aprotic organic solvent to form an aryloxide, followed by coupling with a salt of a monohaloacetic acid in a polar aprotic solvent like DMSO. google.com This method can offer high yields and the possibility of a one-pot synthesis, which reduces waste and energy consumption. google.com

Another strategy is the exploration of solvent-free reaction conditions . While specific research on solvent-free synthesis of this compound is not widely published, the principle is a key goal in green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent, can significantly reduce waste and simplify product purification. cmu.edu For example, various organic reactions, including Michael additions and epoxidations, have been shown to proceed efficiently under solvent-free conditions, sometimes with higher yields than in solution. cmu.edu The feasibility of such an approach for the synthesis of the target molecule would depend on the physical properties of the reactants and the reaction mechanism.

The table below summarizes the characteristics of different solvent systems in the context of green chemistry for the synthesis of similar compounds.

| Solvent System | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Volatile Organic Solvents (e.g., Toluene, THF) | Good solubility for many organic reactants. | Environmental pollution, health hazards, flammability. | Represents the baseline from which greener alternatives are sought. |

| Aprotic Polar Solvents (e.g., DMSO) | Can enhance reaction rates and yields; often less volatile than traditional solvents. google.com | Can be difficult to remove completely; potential for downstream processing issues. | A viable and greener alternative to traditional nonpolar solvents. |

| Solvent-Free | Eliminates solvent waste, simplifies workup, can lead to higher throughput. cmu.edu | Limited to reactants that can mix and react effectively without a solvent; potential for localized overheating. | A highly desirable but as-yet undemonstrated approach for this specific synthesis. |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comwordpress.com A high atom economy indicates that less waste is generated in the form of byproducts. acs.org

A plausible synthesis of this compound could involve the reaction of 2-chloro-α-hydroxy-benzeneacetic acid with an ethylating agent like diethyl sulfate (B86663) in the presence of a base. A theoretical atom economy for such a reaction can be calculated as follows:

Proposed Reaction:

2-Chloro-α-hydroxy-benzeneacetic acid + Diethyl sulfate + 2 NaOH → this compound + Na₂SO₄ + 2 H₂O

Molecular Weights:

2-Chloro-α-hydroxy-benzeneacetic acid (C₈H₇ClO₃): 186.59 g/mol

Diethyl sulfate ((C₂H₅)₂SO₄): 154.18 g/mol

Sodium hydroxide (NaOH): 40.00 g/mol

this compound (C₁₀H₁₁ClO₃): 214.64 g/mol

Atom Economy Calculation:

The formula for atom economy is:

For the proposed reaction:

% Atom Economy = (214.64 / 420.77) x 100 ≈ 51.01%

Mechanistic Elucidation of Chemical Reactions Involving 2 2 Chlorophenyl 2 Ethoxyacetic Acid

Investigation of Reaction Pathways in 2-(2-Chlorophenyl)-2-ethoxyacetic Acid Synthesis

The synthesis of this compound can be conceptualized through a multi-step process, typically starting from 2-chlorobenzaldehyde. The elucidation of the precise reaction pathway requires a detailed examination of the transient species formed and the energy profile of the transformation.

A primary pathway for the synthesis of the target molecule involves the initial formation of a mandelic acid derivative. The reaction commences with the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. fiveable.me This classic step, central to reactions like the benzoin (B196080) condensation, results in a tetrahedral intermediate. fiveable.meresearchgate.net This intermediate, an alkoxide, is then protonated to form 2-chloro-α-hydroxybenzeneacetonitrile, commonly known as the cyanohydrin of 2-chlorobenzaldehyde.

Subsequent acidic or basic hydrolysis of the nitrile group (-CN) in the cyanohydrin intermediate converts it into a carboxylic acid (-COOH), yielding 2-(2-chlorophenyl)-2-hydroxyacetic acid (2-chloromandelic acid). nih.govnih.gov This α-hydroxy acid is a critical and stable intermediate in the synthetic sequence. researchgate.net The final step is an etherification reaction, where the hydroxyl group of 2-chloromandelic acid is converted to an ethoxy group. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate (B86663), yielding the final product, this compound.

The structural confirmation of these intermediates relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the proton and carbon framework, while Infrared (IR) spectroscopy helps identify key functional groups like hydroxyl (-OH), nitrile (-CN), and carbonyl (C=O) at each stage. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the identity of each intermediate.

Understanding the transition states (TS) is key to comprehending the reaction kinetics and mechanism. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model these high-energy, transient structures. nih.gov For the initial nucleophilic attack on 2-chlorobenzaldehyde, DFT calculations can map the reaction coordinate, revealing a transition state where the new carbon-carbon bond is partially formed, and the carbonyl carbon is transitioning from sp² to sp³ hybridization. pressbooks.pub

For the subsequent etherification step (Williamson ether synthesis), the transition state involves a concerted S(_N)2 mechanism. Here, the alkoxide of 2-chloromandelic acid attacks the ethylating agent, with the nucleophile approaching the carbon atom from the side opposite to the leaving group. Computational models can calculate the geometry and energy of this TS, providing insights into the activation barrier.

Experimental validation for these theoretical models can be obtained through kinetic studies. For instance, analyzing the effect of different substituents on the benzaldehyde (B42025) ring and comparing the reaction rates can provide evidence for the proposed charge distribution in the transition state. Such studies help in refining the computational models to better reflect experimental reality.

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetic and thermodynamic analyses provide quantitative data on reaction rates and energy changes, which are essential for a complete mechanistic picture.

The rate of a chemical reaction is described by its rate law, which includes the reaction order with respect to each reactant and a rate constant (k). For the nucleophilic addition of an amine to a substituted benzaldehyde, the reaction is often found to follow second-order kinetics, being first order in both the aldehyde and the nucleophile. psu.edu

Rate = k [2-chlorobenzaldehyde] [Nucleophile]

The rate constant (k) can be determined experimentally by monitoring the concentration of reactants or products over time under pseudo-first-order conditions (i.e., with one reactant in large excess). psu.edu The value of k is influenced by temperature, solvent, and the specific nucleophile used.

Table 1: Hypothetical Kinetic Data for Nucleophilic Addition to Benzaldehydes This table is illustrative, based on general principles of organic reactions.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Benzaldehyde | Cyanide | 50% DMSO/H₂O | 20 | 1.2 x 10⁻² |

| 2-Chlorobenzaldehyde | Cyanide | 50% DMSO/H₂O | 20 | 0.9 x 10⁻² |

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at various temperatures and applying the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. For processes like esterification, activation energies typically fall within a range that is accessible under moderate heating conditions. researchgate.net

Influence of Steric and Electronic Effects of Substituents on Reaction Mechanisms

The chlorine atom at the ortho-position of the phenyl ring in this compound exerts significant steric and electronic influences that modulate the reaction mechanism at various stages.

Steric Effects: The presence of the chlorine atom at the ortho position creates steric hindrance. pressbooks.pub This bulkiness can impede the approach of a nucleophile to the carbonyl carbon. fiveable.me The outcome of a reaction is often a balance between these competing electronic and steric factors. While the electronic-withdrawing nature of chlorine enhances the electrophilicity of the carbonyl carbon, the steric bulk may slow the rate of nucleophilic attack. The net effect on the reaction rate depends on the size and nature of the incoming nucleophile. For very bulky nucleophiles, the steric effect may dominate, leading to a slower reaction compared to less hindered aldehydes.

Theoretical and Computational Chemistry Studies of 2 2 Chlorophenyl 2 Ethoxyacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic and structural properties of 2-(2-Chlorophenyl)-2-ethoxyacetic acid.

An analysis of the electronic structure would provide insights into the molecule's reactivity and stability.

HOMO-LUMO Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For a molecule like this compound, these calculations would indicate the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces (ESP): An ESP map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid and ether groups. Positive potential regions (blue) would highlight electron-poor areas, like the acidic proton.

A hypothetical data table for such calculations is presented below.

| Parameter | Hypothetical Value (Hartree) | Hypothetical Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Computational methods can predict spectroscopic data, which are vital for experimental characterization.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the GIAO (Gauge-Independent Atomic Orbital) method, would aid in the assignment of experimental spectra. Predicted shifts would be benchmarked against a standard like Tetramethylsilane (TMS).

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra would predict the frequencies of vibrational modes. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-Cl and C-O stretches.

Below is a hypothetical table of predicted vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm-1) |

| O-H Stretch (Carboxylic Acid) | 3550 |

| C=O Stretch (Carboxylic Acid) | 1750 |

| C-O Stretch (Ether) | 1100 |

| C-Cl Stretch | 750 |

Quantum chemistry can also predict physicochemical properties like acidity.

pKa Predictions: The acidity of the carboxylic acid group (pKa) could be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvation model.

Conformational Energetics: The molecule's flexibility, due to the rotatable bonds of the ethoxy group, would be studied by calculating the relative energies of different conformers. This helps in understanding the molecule's preferred shapes.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques would be employed to explore the conformational landscape and potential biological interactions of the compound.

A systematic conformational search would be performed to identify all stable three-dimensional arrangements of the molecule. By rotating the key dihedral angles and performing energy minimization on each resulting structure, a potential energy surface can be mapped. This process identifies the global energy minimum—the most stable conformation of the molecule—as well as other low-energy conformers that might be biologically relevant.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).

In Silico Docking: To investigate hypothetical biological activity, this compound could be docked into the active site of various proteins. For instance, given its structural motifs, it might be docked into the active sites of enzymes involved in metabolic pathways or signaling proteins. The results would be evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These studies could suggest potential biological targets and guide future experimental research.

A hypothetical table summarizing docking results is shown below.

| Hypothetical Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355 |

| Human Serum Albumin (HSA) | -6.8 | Trp214, Arg257 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound or a closely related series of analogs. Such studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity. mdpi.comcadaster.eu

Development of Predictive Models for In Vitro Biochemical Activities

There are no published predictive QSAR models for the in vitro biochemical activities of this compound. Developing such a model requires a dataset of multiple compounds with measured biological activity, which does not appear to exist for this chemical series in the public domain. nih.govsemanticscholar.org

Pharmacophore Generation and Optimization Based on Structural Features

No research has been published on the generation of pharmacophore models based on the structural features of this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is used in virtual screening and drug design. pharmacophorejournal.comnih.gov The absence of known biological targets or a set of active analogs prevents the creation of such models.

Correlation of Molecular Descriptors with Biochemical Potency

As no QSAR studies have been conducted, there is no information available correlating specific molecular descriptors (e.g., lipophilicity, electronic properties, size) of this compound with any biochemical potency. nih.gov This analysis is a core component of any QSAR study and is currently absent from the literature for this compound.

De Novo Design Strategies Utilizing the this compound Scaffold

The this compound chemical framework has not been reported as a scaffold in de novo drug design strategies. This process involves the computational construction of novel molecules with desired properties, often starting from a known molecular fragment or scaffold. mdpi.comchemrxiv.org There is no indication that this particular scaffold has been utilized for such purposes in published research.

Advanced Analytical Methodologies for Research on 2 2 Chlorophenyl 2 Ethoxyacetic Acid

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of organic molecules, providing highly accurate mass measurements that are fundamental to determining elemental composition and confirming molecular identity.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically within 5 ppm). This accuracy allows for the confident determination of the elemental formula of the parent molecule and its fragments. For 2-(2-Chlorophenyl)-2-ethoxyacetic acid, the molecular formula is C₁₀H₁₁ClO₃. The theoretical monoisotopic mass can be calculated with high precision, which is then compared against the experimentally measured value to confirm the compound's identity and elemental composition. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved by HRMS.

Table 1: Theoretical Mass and Elemental Composition of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Calculated Monoisotopic Mass | 214.03967 u |

| Elemental Composition (by mass) | C: 55.96%, H: 5.17%, Cl: 16.52%, O: 22.36% |

| Theoretical [M-H]⁻ Ion (Negative Mode) | 213.03240 u |

| Theoretical [M+H]⁺ Ion (Positive Mode) | 215.04695 u |

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound, analysis would typically be performed on the deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation would likely proceed through several key pathways, including the loss of the ethoxy group, decarboxylation, and cleavage of the ether bond.

Key Predicted Fragmentation Pathways in Negative Ion Mode MS/MS:

Loss of ethene (C₂H₄): A common fragmentation for ethoxy compounds, resulting in the [M-H-C₂H₄]⁻ ion.

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond.

Loss of carbon dioxide (CO₂): Decarboxylation of the carboxylic acid group.

Combined Losses: Sequential losses, such as the loss of both CO₂ and C₂H₄.

Table 2: Predicted Product Ions from MS/MS Fragmentation of [M-H]⁻ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 213.03 | CO₂ (44.00 u) | 169.03 | 2-Chlorobenzyl ethyl ether anion |

| 213.03 | C₂H₄ (28.03 u) | 185.00 | 2-(2-Chlorophenyl)-2-hydroxyacetic acid anion |

| 213.03 | C₂H₅OH (46.04 u) | 167.00 | 2-(2-Chlorophenyl)ketene radical anion |

| 169.03 | C₂H₄ (28.03 u) | 141.00 | 2-Chlorobenzyl alcohol anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to fully assign the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton. This includes a triplet and a quartet for the ethoxy group protons, a singlet for the methine proton at the chiral center (α-proton), and a set of multiplets in the aromatic region corresponding to the four protons on the 2-chlorophenyl ring.

¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbon atoms in the molecule: the methyl and methylene (B1212753) carbons of the ethoxy group, the methine carbon (α-carbon), the carboxyl carbon, and the six carbons of the aromatic ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which can help confirm the spatial arrangement, for example, between the α-proton and the ortho-protons of the phenyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| α-CH | ~5.0 (s) | ~80-85 | C=O, C1', C2', C6', O-CH₂ |

| -OCH₂CH₃ | ~3.6 (q) | ~65-70 | α-CH, -CH₃ |

| -OCH₂CH₃ | ~1.2 (t) | ~15 | O-CH₂ |

| -COOH | - | ~170-175 | - |

| Aromatic CHs | ~7.2-7.6 (m) | ~125-135 | - |

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. In a standard (achiral) NMR solvent, the spectra of the two enantiomers are identical. To distinguish them, a chiral environment must be introduced.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can coordinate with a functional group in the analyte (in this case, the carboxylic acid). acs.org This interaction forms transient diastereomeric complexes that have different NMR spectra. The result is a separation of signals for the two enantiomers, allowing for the determination of enantiomeric excess (ee). The α-proton and the ethoxy protons would be particularly sensitive to the effects of the CSR.

Chiral Solvating Agents (CSAs): These agents (e.g., derivatives of proline or BINOL-based amino alcohols) form weak, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding. nih.govnih.gov This also leads to chemical shift non-equivalence in the ¹H NMR spectrum, enabling the quantification of each enantiomer. nih.govnih.gov

Chromatographic Separation Techniques for Purification and Analysis of Isomers

Chromatography is the primary method for both the analytical quantification and preparative isolation of the enantiomers of this compound. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose. csfarmacie.cz

The separation of enantiomers requires a chiral environment, which is most often achieved by using a chiral stationary phase (CSP). mdpi.com For an acidic analyte like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns packed with derivatized cellulose (B213188) or amylose (B160209) are widely used and show broad enantioselectivity for many classes of compounds, including carboxylic acids. fagg-afmps.be Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.

Anion-exchange type CSPs: Chiral stationary phases like CHIRALPAK QN-AX and QD-AX are specifically designed for the resolution of acidic compounds. chiraltech.com The separation mechanism is based on the ionic interaction between the deprotonated carboxylic acid of the analyte and the positively charged chiral selector on the stationary phase. chiraltech.com

Method development involves optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal-phase or buffered aqueous-organic mixtures for reversed-phase), flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks. The use of additives, such as small amounts of acids (e.g., acetic acid) or bases, is often critical to control the ionization state of the analyte and improve peak shape and resolution. chiraltech.com Supercritical fluid chromatography (SFC) is also an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis times. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitation of this compound. The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from any process-related impurities or degradation products.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides effective separation for moderately polar compounds. The mobile phase composition is optimized to achieve adequate resolution and peak shape. A common approach involves a mixture of an aqueous buffer (such as phosphate (B84403) buffer, with pH adjusted to control the ionization state of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis, though gradient elution may be employed for more complex impurity profiles. researchgate.net

Detection is typically carried out using a UV/VIS detector, with the wavelength selected based on the chromophoric properties of the chlorophenyl group, often in the range of 220-230 nm. researchgate.net Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. pensoft.net Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the method. deswater.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 225 nm researchgate.net |

| Column Temp. | 30 °C researchgate.net |

| Injection Vol. | 20 µL pensoft.net |

| Run Time | 20 min pensoft.net |

This interactive table summarizes typical starting conditions for the HPLC analysis of acidic compounds similar in structure.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is critical as different enantiomers can exhibit distinct pharmacological activities.

The most common approach involves the use of a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. For acidic compounds like the target molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective. mdpi.com These are frequently coated or immobilized on a silica (B1680970) support. Another widely applicable class of CSPs are cyclodextrin-based phases, particularly derivatized β-cyclodextrins, which can form transient host-guest complexes with the enantiomers. nih.gov

The mobile phase composition is a critical factor in achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol), often with a small amount of an acidic or basic additive to improve peak shape, are used. In reversed-phase mode, aqueous buffers and organic modifiers are employed. nih.gov The selection between these modes depends on the specific CSP and the analyte's properties.

Table 2: Common Chiral Stationary Phases for Separation of Acidic Enantiomers

| CSP Type | Description | Typical Mobile Phase Additives |

|---|---|---|

| Polysaccharide-based | Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) coated on silica. | Acidic modifiers like trifluoroacetic acid (TFA) or acetic acid. uni-regensburg.de |

| Cyclodextrin-based | β-cyclodextrin derivatives bonded to a silica surface. nih.gov | Buffers to control pH and ionic strength. |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to the support. | Non-polar organic solvents. |

This interactive table outlines various chiral stationary phases suitable for enantiomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, being a polar carboxylic acid, has low volatility and is not directly suitable for GC analysis. Therefore, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives. jfda-online.com

The primary target for derivatization is the carboxylic acid group. Common derivatization strategies include:

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. gcms.cz These derivatives are significantly more volatile and exhibit good chromatographic behavior.

Alkylation (Esterification): This process converts the carboxylic acid into an ester, typically a methyl or ethyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. Pentafluorobenzyl bromide (PFBBr) can also be used to form PFB esters, which are highly sensitive to electron capture detection (ECD). gcms.cz

Acylation: While less common for the acid itself, acylation is used for other functional groups. For carboxylic acids, conversion to acid fluorides or other activated forms can be considered.

Once derivatized, the sample is injected into the GC-MS system. The derivative is separated from other components on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting fragmentation pattern provides a "fingerprint" for structural identification. mdpi.com

Table 3: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | Highly reactive, volatile by-products. gcms.cz |

| Silylation | MTBSTFA | t-Butyldimethylsilyl (TBDMS) Ester | Derivatives are more stable to hydrolysis than TMS esters. gcms.cz |

| Alkylation | Methanol/H+ | Methyl Ester | Simple, common method for creating esters. |

| Alkylation | PFBBr | Pentafluorobenzyl (PFB) Ester | Excellent for trace analysis with ECD. gcms.cz |

This interactive table details common derivatization agents and their applications in GC-MS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its conformational state. These methods are non-destructive and provide complementary information.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of the target compound is expected to show characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A very strong and sharp band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. nih.gov The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Vibrations associated with the chlorinated aromatic ring, including C-Cl stretching, would be found in the fingerprint region below 1000 cm⁻¹.

Raman Spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for identifying the aromatic ring vibrations. The C=C stretching vibrations of the phenyl ring typically appear as strong bands in the 1400-1600 cm⁻¹ region. frontiersin.org Raman spectroscopy can complement IR by providing clearer signals for skeletal vibrations and is less susceptible to interference from water, making it useful for in-situ analysis.

Together, these techniques confirm the presence of all key functional groups and can be used to study conformational changes or intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | IR |

| Carbonyl | C=O Stretch | 1700 - 1730 (strong) | IR |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Raman, IR |

| Ether & Acid | C-O Stretch | 1050 - 1300 | IR |

This interactive table lists the characteristic vibrational frequencies for the key functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. For this compound, this method can provide unambiguous proof of structure, including relative stereochemistry, and detailed insights into its solid-state conformation and intermolecular packing.

The analysis of a related compound, 2-(2-Chlorophenyl)acetic acid, reveals that such molecules often form inversion dimers in the crystal lattice through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov It is highly probable that this compound would exhibit similar dimeric structures.

A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's preferred conformation. For instance, the dihedral angle between the plane of the phenyl ring and the plane of the carboxyl group is a key conformational parameter. nih.gov The analysis also reveals how molecules pack in the crystal, identifying other potential intermolecular interactions such as C-H···O contacts or interactions involving the chlorine atom, which influence the crystal's physical properties.

Table 5: Representative Crystal Data Parameters (Based on Analogue Structures)

| Parameter | Description | Example Value (from 2-(2-Chlorophenyl)acetic acid nih.gov) |

|---|---|---|

| Chemical Formula | C₁₀H₁₁ClO₃ | C₈H₇ClO₂ |

| Crystal System | The crystal lattice geometry. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 9.147 Å, b = 5.826 Å, c = 15.429 Å |

| β (°) | Unit cell angle. | 101.15° |

| Z | Number of molecules per unit cell. | 4 |

| Key Interaction | Dominant intermolecular force. | O-H···O Hydrogen Bonds (Inversion Dimer) |

This interactive table presents typical crystallographic data that would be obtained, using data from a closely related structure for illustrative purposes.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl 2 Ethoxyacetic Acid Derivatives

Rational Design and Synthesis of 2-(2-Chlorophenyl)-2-ethoxyacetic Acid Analogues

A thorough investigation into the rational design and synthesis of analogues of this compound for SAR exploration yielded no specific documented research.

Targeted Modifications Based on Computational Predictions

There are no available studies detailing the use of computational chemistry or molecular modeling to predict modifications to the this compound structure that would lead to improved biological activity. Research in this specific area, including predictive models for binding affinity or pharmacokinetic properties, has not been published.

Parallel Synthesis and Library Generation for SAR Exploration

Information regarding the use of parallel synthesis or combinatorial chemistry to generate a library of this compound analogues for the purpose of exploring structure-activity relationships is absent from the scientific literature. Methodologies for high-throughput synthesis and screening of such a library have not been described.

Impact of Structural Modifications on In Vitro Biochemical Activity Profiles

There is a lack of published data on the in vitro biochemical activity of this compound derivatives. Consequently, no data tables or detailed research findings on the impact of specific structural modifications can be provided.

Exploration of Substituent Effects on the Chlorophenyl Moiety

No research has been found that systematically explores the effects of altering the position or nature of the chloro-substituent, or introducing other substituents on the phenyl ring of this compound. The impact of such modifications on the compound's biochemical profile remains uninvestigated.

Variation and Impact of the Ethoxy Group on Biochemical Potency

Studies concerning the modification of the ethoxy group—for instance, by altering the alkyl chain length, introducing branching, or replacing it with other alkoxy groups—and the resulting effects on biochemical potency are not available. The contribution of the ethoxy moiety to the compound's activity is therefore not characterized.

Alterations and Bioisosteric Replacements of the Carboxylic Acid Moiety

While the bioisosteric replacement of carboxylic acids is a common strategy in medicinal chemistry, no specific research has been published on the application of this approach to this compound. There are no reports on the synthesis or biochemical evaluation of analogues where the carboxylic acid group is replaced with functionalities such as tetrazoles, sulfonamides, or other acidic or non-acidic bioisosteres.

Influence of Stereochemistry on the In Vitro Biochemical Activity of this compound and its Derivatives

The this compound molecule possesses a chiral center at the carbon atom bearing the 2-chlorophenyl and ethoxy groups. Consequently, it can exist as two enantiomers, (R)- and (S)-2-(2-Chlorophenyl)-2-ethoxyacetic acid. The spatial arrangement of these substituents can significantly impact the molecule's interaction with chiral biological targets such as enzymes and receptors, often leading to differences in their in vitro biochemical activity.

While specific studies on the differential activity of the enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereoselectivity is a well-established phenomenon in pharmacology. For analogous compounds, it is frequently observed that one enantiomer exhibits significantly higher potency than the other. This is because the three-dimensional structure of a biological target's binding site is highly specific, and only one enantiomer may fit optimally to elicit a biological response.

For instance, in related arylpropionic acid derivatives, a class of compounds with structural similarities, the (S)-enantiomer is often the more biologically active form. This stereospecificity underscores the importance of synthesizing and testing enantiomerically pure forms of this compound and its derivatives to fully characterize their biochemical profiles. The stereoselective synthesis of related 2-aryl-2-alkoxyacetic acid esters has been a subject of research, highlighting the importance of obtaining stereochemically pure compounds for biological evaluation.

The following table illustrates a hypothetical comparison of the in vitro activity of the (R) and (S) enantiomers of a generic 2-aryl-2-alkoxyacetic acid derivative, based on common observations in related compound series.

| Enantiomer | Target | In Vitro Activity (IC50, µM) |

|---|---|---|

| (S)-Enantiomer | Enzyme X | 5.2 |

| (R)-Enantiomer | Enzyme X | 89.5 |

| Racemic Mixture | Enzyme X | 45.8 |

Scaffold Hopping and Bioisosteric Replacements in the this compound Framework

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties. dundee.ac.uk These approaches involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical or biological properties.

Scaffold Hopping:

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. dundee.ac.uk For the this compound framework, this could involve replacing the central phenylacetic acid core with other scaffolds that can present the key substituent groups in a similar spatial orientation. This strategy can lead to the discovery of compounds with entirely new intellectual property and potentially improved drug-like properties.

Examples of potential scaffold hops for the 2-(2-chlorophenyl)acetic acid core could include five- or six-membered heterocyclic rings. The goal is to maintain the relative positions of the chloro-substituted aromatic ring and the acidic moiety, which are often crucial for biological activity.

The following table presents a conceptual illustration of scaffold hopping from a phenylacetic acid core to a hypothetical heterocyclic scaffold, along with potential resulting changes in activity.

| Original Scaffold | Hopped Scaffold Example | Key Feature Mimicked | Hypothetical In Vitro Activity (IC50, µM) |

|---|---|---|---|

| 2-Phenylacetic Acid | 3-Phenylpropanoic Acid | Increased flexibility of the acidic side chain | 15.8 |

| 2-Phenylacetic Acid | 5-Phenyl-1,2,4-oxadiazole-3-acetic acid | Replacement of phenyl ring with a bioisosteric heterocycle | 8.9 |

Bioisosteric Replacements:

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govdrughunter.comresearchgate.netsemanticscholar.org This is a common strategy to address issues such as metabolic instability, toxicity, or poor pharmacokinetic properties. nih.govresearchgate.netsemanticscholar.org

The following interactive data table provides examples of bioisosteric replacements for the carboxylic acid moiety and their potential impact on in vitro activity, based on findings from related compound classes.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Expected Change in pKa | Hypothetical In Vitro Activity (IC50, µM) |

|---|---|---|---|---|

| Carboxylic Acid | Tetrazole | Improve metabolic stability and maintain acidic character | Similar to carboxylic acid | 7.5 |

| Carboxylic Acid | Hydroxamic Acid | Alter chelating properties and hydrogen bonding | Higher (less acidic) | 12.3 |

| Carboxylic Acid | Acylsulfonamide | Increase acidity and modify hydrogen bonding pattern | Lower (more acidic) | 9.1 |

In Vitro Biochemical and Mechanistic Investigations of 2 2 Chlorophenyl 2 Ethoxyacetic Acid

Enzyme Inhibition Studies and Mechanistic Insights

No studies detailing the enzyme inhibition properties of 2-(2-Chlorophenyl)-2-ethoxyacetic acid were found.

Determination of Inhibition Constants (Ki, IC50) and Their Binding Modes

Information unavailable.

Elucidation of Reversibility and Irreversibility of Enzyme Inhibition

Information unavailable.

Characterization of Competitive, Non-competitive, and Uncompetitive Inhibition Mechanisms

Information unavailable.

Allosteric Modulation Studies of Enzyme Activity

Information unavailable.

Receptor Binding Assays and Ligand-Receptor Interaction Characterization (in vitro)

No receptor binding assay data for this compound was identified.

Radioligand Binding Displacement Studies for Receptor Affinity

Information unavailable.

Application of Biophysical Techniques (e.g., SPR, ITC) for Binding Kinetics and Thermodynamics

Biophysical techniques are crucial for characterizing the direct interaction between a compound and its potential molecular target.

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). In a hypothetical experiment with this compound, a putative protein target would be immobilized on a sensor chip, and the compound would be flowed over the surface at various concentrations. The change in the refractive index at the surface upon binding would be measured, allowing for the determination of kinetic parameters.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. For this compound, this would involve titrating the compound into a solution containing the target protein and measuring the resulting heat changes.

A hypothetical data table for such experiments is presented below:

| Technique | Parameter | Hypothetical Value | Unit |

| SPR | Association Rate (ka) | 1 x 105 | M-1s-1 |

| SPR | Dissociation Rate (kd) | 1 x 10-3 | s-1 |

| SPR | Dissociation Constant (KD) | 10 | µM |

| ITC | Binding Affinity (KD) | 12 | µM |

| ITC | Stoichiometry (n) | 1.1 | |

| ITC | Enthalpy (ΔH) | -8.5 | kcal/mol |

| ITC | Entropy (ΔS) | 5.2 | cal/mol·K |

Mutagenesis Studies of Putative Target Receptors

Once a putative target receptor for this compound is identified, site-directed mutagenesis can be employed to pinpoint the specific amino acid residues involved in the binding interaction. By systematically replacing key residues within the proposed binding site and re-evaluating binding affinity and functional activity, researchers can map the binding pocket. A significant loss of binding or functional modulation after a specific mutation would suggest that the mutated residue is critical for the interaction with the compound.

Modulation of Specific Biochemical Pathways in Cell-Free or Cellular Systems (in vitro)

Investigation of Signaling Cascade Alterations

Should this compound target a component of a signaling pathway (e.g., a kinase or a receptor), its effect on downstream signaling events would be investigated. This is typically done using in vitro cellular models. Techniques such as Western blotting or ELISA would be used to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, if the compound were to inhibit a specific kinase, a decrease in the phosphorylation of its substrate would be expected.

Impact on Metabolic Fluxes and Enzyme Networks

The influence of this compound on cellular metabolism can be assessed by metabolic flux analysis. This involves using stable isotope-labeled substrates (e.g., 13C-glucose) and tracking the incorporation of the isotope into various metabolic intermediates. Techniques like mass spectrometry or NMR are used to quantify the labeled metabolites, providing a detailed map of the activity of metabolic pathways. A significant alteration in the flux through a particular pathway in the presence of the compound would indicate an effect on a key enzyme or transporter in that network.

Identification and Validation of Molecular Targets for this compound (in vitro)

Affinity Chromatography and Proteomic Approaches for Target Fishing

To identify the molecular target(s) of this compound without prior knowledge, a "target fishing" approach can be used. One common method is affinity chromatography. This involves immobilizing a derivative of the compound onto a solid support (e.g., beads). A cell lysate is then passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomics. This approach can reveal potential protein targets that directly interact with the compound of interest.

Functional Assays for Direct Target Validation

Detailed information from publicly available scientific literature regarding specific in vitro functional assays and direct target validation for the compound this compound is not available at this time.

Extensive searches of scientific databases and literature have not yielded specific studies detailing the functional assays used to validate the direct molecular targets of this compound. While research exists for structurally related compounds, such as chlorophenoxyacetic acid derivatives, this information is not directly applicable to the specified compound and therefore cannot be presented in this article.

Consequently, data tables and detailed research findings on the direct target validation and functional assays for this compound cannot be provided. Further research is required to elucidate the specific molecular interactions and biological effects of this compound.

Pre Optimization and Lead Compound Development Strategies for 2 2 Chlorophenyl 2 Ethoxyacetic Acid Non Clinical

In Vitro Metabolic Stability and Biotransformation Research

Hepatic Microsomal Stability Studies (in vitro)

No studies were found that investigated the metabolic stability of 2-(2-Chlorophenyl)-2-ethoxyacetic Acid in human or animal hepatic microsomes. Consequently, no data on its half-life (t½) or intrinsic clearance (Clint) in these systems could be retrieved.

Identification of Major Metabolites and Their Structures (in vitro)

There is no available research identifying the metabolites formed from this compound following incubation with liver microsomes or other in vitro systems.

Enzyme Kinetics of Metabolic Transformations for this compound

Due to the absence of identified metabolic pathways, no information on the enzyme kinetics, such as the Michaelis-Menten constant (Km) or the maximum reaction velocity (Vmax), for the metabolic transformations of this compound is available.

Prodrug Design Principles and Strategies for Enhancing Biochemical Performance

Ester Prodrugs and Their Hydrolysis Kinetics in Biological Matrices (in vitro)

No literature was found describing the design, synthesis, or evaluation of ester prodrugs of this compound. As a result, there is no data on their hydrolysis kinetics in biological matrices like plasma or liver homogenates.

Phosphate (B84403) or Carbamate (B1207046) Prodrug Approaches

There is no publicly available information on the exploration of phosphate or carbamate prodrugs for this compound.

Assessment of Pan-Assay Interference Compounds (PAINS) and Promiscuous Binding Potential

Similarly, the scientific literature lacks any studies that have assessed this compound for its potential to act as a pan-assay interference compound (PAINS) or to exhibit promiscuous binding. Computational or experimental evaluations, which are crucial for identifying compounds that may lead to false positives in high-throughput screening, have not been published for this specific molecule. Consequently, no data tables regarding its PAINS potential or promiscuous binding profile can be provided.

While research exists for structurally related compounds, such as other phenylacetic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such information. The unique combination of the 2-chlorophenyl group and the 2-ethoxy group on the acetic acid backbone defines its specific properties, and extrapolating from other compounds would be scientifically inappropriate.

Applications of 2 2 Chlorophenyl 2 Ethoxyacetic Acid in Chemical Biology Research

Development as Chemical Probes for Biological Systems (in vitro)

The conversion of a bioactive compound into a chemical probe is a fundamental step in target identification and validation. This process typically involves the strategic modification of the parent molecule to incorporate functionalities that facilitate the detection and identification of its binding partners without significantly compromising its original biological activity. For 2-(2-Chlorophenyl)-2-ethoxyacetic acid, the carboxylic acid group serves as a primary site for chemical modification to introduce affinity tags, reporter groups, or photoreactive moieties.

Affinity tags are biochemical handles that allow for the isolation and enrichment of a probe's binding partners from complex biological mixtures, such as cell lysates. The synthesis of an affinity-tagged probe from this compound would typically involve the covalent attachment of a high-affinity ligand, most commonly biotin, via a flexible linker.

The general synthetic strategy involves:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Coupling to a Linker: The activated acid is then reacted with a bifunctional linker, typically a short polyethylene (B3416737) glycol (PEG) chain or an alkyl chain that has an amine group at one end and a protected functional group at the other. The linker serves to distance the bulky affinity tag from the core molecule, minimizing potential steric hindrance with the target protein.

Attachment of the Affinity Tag: Following deprotection of the linker's terminal functional group, the affinity tag (e.g., an amine-functionalized biotin) is coupled to the linker, completing the synthesis of the probe.

A fluorescent reporter group could be attached using a similar synthetic route to enable visualization of the molecule's localization within cellular compartments or for use in fluorescence-based binding assays.

Table 1: Common Affinity Tags and Reporter Groups for Chemical Probe Synthesis

| Tag Type | Example | Primary Application |

| Affinity Tag | Biotin | Target pull-down and enrichment via streptavidin-coated beads. |

| Affinity Tag | Polyhistidine (His-tag) | Immobilized metal-affinity chromatography (IMAC) for protein purification. |

| Reporter Group | Fluorescein | Fluorescence microscopy, flow cytometry, and fluorescence polarization assays. |

| Reporter Group | Rhodamine | Similar applications to fluorescein, often with different spectral properties. |

Photoaffinity labeling (PAL) is a powerful technique that uses a chemical probe equipped with a photoreactive group to form a covalent bond with its target protein upon activation by light. nih.gov This strategy irreversibly captures even transient or low-affinity interactions, making it an invaluable tool for target identification. nih.gov

To develop a photoaffinity probe based on this compound, a photoreactive moiety would be incorporated into its structure. Common photoreactive groups include benzophenones, diazirines, and aryl azides. The synthetic approach would again leverage the carboxylic acid handle for modification, attaching the photoreactive group via a linker.

Key characteristics of common photoreactive groups are outlined below:

Benzophenones: Upon excitation with UV light (~350-360 nm), they form a reactive triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to covalent crosslinking. They are relatively stable but can be bulky.

Diazirines: These groups are smaller and, upon UV irradiation (~350-380 nm), extrude nitrogen gas to form a highly reactive carbene. This carbene can insert into a wide range of chemical bonds, making it a very efficient crosslinking agent.

Aryl Azides: When exposed to UV light (~250-460 nm), aryl azides form a highly reactive nitrene intermediate. While effective, they are susceptible to intramolecular rearrangements.

The general workflow for a PAL experiment involves incubating the probe with a biological sample (e.g., cell lysate), irradiating with UV light to induce covalent crosslinking, enriching the probe-target complexes (if an affinity tag is also included), and finally identifying the covalently labeled proteins using mass spectrometry.

Utilization as a Tool Compound for Investigating Cellular Pathways (in vitro)

Tool compounds are small molecules with well-defined biological activities used to probe the functions of proteins and pathways in cells. While direct studies using this compound as a tool compound are not widely documented, a structurally related derivative, 2-(2-chlorophenyl)ethylbiguanide (2-Cl-Phen), has been utilized to investigate cancer cell biology.

In a study examining its effects on HT-29 human colon cancer cells under serum- and glucose-deprived conditions, 2-Cl-Phen was shown to rapidly modulate key cellular pathways. unicamp.br The compound induced post-translational downregulation of c-Myc and Activating Transcription Factor 4 (ATF4), two critical proteins involved in cell proliferation and stress responses. unicamp.br The reduction in these protein levels was found to be mediated by proteasomal degradation. unicamp.br These findings highlight how a compound containing the 2-chlorophenyl moiety can serve as a valuable tool for dissecting the complex signaling networks that govern cancer cell survival and stress adaptation. unicamp.br

Table 2: In Vitro Effects of 2-(2-chlorophenyl)ethylbiguanide (2-Cl-Phen) on HT-29 Cells

| Parameter | Observation | Implication | Reference |

| c-Myc Protein Levels | Rapid downregulation observed within 2 hours. | Investigation of cell cycle and proliferation pathways. | unicamp.br |

| ATF4 Protein Levels | Downregulation, not paralleled by changes in PERK or eIF2α phosphorylation. | Probing the Endoplasmic Reticulum (ER) stress response. | unicamp.br |

| Mechanism of Action | Protein reduction mediated by proteasomal degradation. | Elucidation of protein turnover and degradation pathways. | unicamp.br |

Role as a Reference Compound in Biochemical Assay Development and Target Validation

In the development and validation of biochemical and cellular assays, reference compounds are indispensable. These are well-characterized molecules used as a standard to ensure the accuracy, reproducibility, and reliability of the assay. If a specific biological target for this compound were to be identified, the compound would serve as a crucial reference standard in several capacities:

Positive Control: In assays designed to screen for new ligands that bind to the same target, this compound would be used as a positive control to confirm that the assay is performing correctly.